Undeca-1,10-dien-6-ol: A Versatile Platform for Metathesis and Natural Product Synthesis
Undeca-1,10-dien-6-ol: A Versatile Platform for Metathesis and Natural Product Synthesis
Introduction: The Strategic Value of Symmetry
Undeca-1,10-dien-6-ol (CAS: 69856-80-0) serves as a critical "linchpin" molecule in modern organic synthesis. Structurally, it is a symmetrical secondary alcohol flanked by two terminal alkene chains (pent-4-enyl groups). This
For drug development professionals and polymer scientists, this molecule offers three primary utilities:
-
Spiroketal Precursor: It is the direct biosynthetic and synthetic progenitor of 1,7-dioxaspiro[5.5]undecane systems found in insect pheromones and bioactive marine natural products.
-
Metathesis Substrate: The terminal olefins are highly active substrates for Grubbs-type catalysts, enabling Ring-Closing Metathesis (RCM) to form macrocycles or ADMET to form precision functionalized polyolefins.
-
Divergent Intermediate: The central hydroxyl group allows for stereocontrolled functionalization (e.g., Mitsunobu inversion) while preserving the alkene handles for late-stage cyclization.
Synthesis & Production
The most robust route to Undeca-1,10-dien-6-ol utilizes a "double-addition" Grignard strategy. This method is preferred over stepwise alkylation due to its high atom economy and the commercial availability of the starting bromide.
Protocol 1: Symmetrical Grignard Assembly
Objective: Synthesize undeca-1,10-dien-6-ol from 5-bromopent-1-ene. Mechanism: Nucleophilic attack of two equivalents of pent-4-enylmagnesium bromide onto an electrophilic formate ester (Ethyl Formate).
Reagents:
-
Substrate: 5-Bromopent-1-ene (CAS: 1119-51-3)
-
Reagent: Magnesium turnings (activated with Iodine)[1]
-
Electrophile: Ethyl Formate (HCOOEt)
-
Solvent: Anhydrous Diethyl Ether (
) or THF
Step-by-Step Methodology:
-
Grignard Formation:
-
Charge a flame-dried 3-neck flask with Mg turnings (2.5 equiv) and a crystal of
. -
Add anhydrous
to cover the Mg. -
Add 10% of the 5-bromopent-1-ene solution to initiate the reaction (indicated by exotherm and decolorization of iodine).
-
Dropwise add the remaining bromide (diluted in
) at a rate that maintains gentle reflux. -
Reflux for 1 hour to ensure complete formation of pent-4-enylmagnesium bromide.
-
-
Formate Addition:
-
Cool the Grignard solution to 0°C.
-
Add Ethyl Formate (0.45 equiv relative to bromide) dropwise. Note: Using <0.5 equivalents ensures the Grignard is in excess, driving the reaction to the secondary alcohol rather than stopping at the aldehyde.
-
-
Workup:
-
Purification:
-
Purify via flash column chromatography (SiO2, Hexanes:Ethyl Acetate 9:1).
-
Yield: Typically 60-75%.
-
Characterization:
NMR (CDCl3) should show terminal alkene protons at 5.81 (ddt) and 4.9-5.0 (m), with the carbinol proton ( -OH) at 3.61.
-
Core Research Applications
Natural Product Synthesis: The Spiroketal Pathway
Undeca-1,10-dien-6-ol is the foundational scaffold for synthesizing 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane , a major component of the rectal gland secretion of the fruit fly Bactrocera nigrotibialis and other Bactrocera species.
Mechanism: The synthesis relies on the symmetry of the diene. Oxidation of the alcohol to a ketone, followed by a double Wacker oxidation or oxymercuration-demercuration, creates a trione intermediate (or equivalent dihydroxy-ketone) that spontaneously cyclizes under acidic conditions to form the thermodynamically stable spiroketal.
Key Reaction:
Two-Directional Synthesis (TDS) & Metathesis
In total synthesis, TDS strategies utilize the undeca-1,10-dien-6-ol scaffold to simultaneously functionalize both termini.
-
RCM Applications: The molecule can be cyclized using Grubbs II catalyst to form cyclic ethers (oxocenes) or, after functionalization, nitrogen heterocycles like hippodamine.
-
ADMET Polymerization: The alcohol serves as a monomer for Acyclic Diene Metathesis. Post-polymerization hydrogenation yields a polyethylene-like backbone with a precise hydroxyl branch on every 11th carbon. This is critical for studying the effect of branch frequency on polymer crystallinity and melting temperature (
).
Visualizing the Chemical Logic
The following diagram illustrates the divergent utility of Undeca-1,10-dien-6-ol, mapping its transformation into polymers, spiroketals, and nitrogen heterocycles.
Caption: Divergent synthesis pathways from Undeca-1,10-dien-6-ol, enabling access to polymers, spiroketals, and alkaloids.[1][2][3][4][5]
Detailed Experimental Protocols
Protocol 2: Oxidation to Undeca-1,10-dien-6-one
Context: Essential precursor for spiroketal synthesis.
-
Preparation: Dissolve undeca-1,10-dien-6-ol (1.0 equiv) in Acetone (0.2 M). Cool to 0°C.
-
Oxidation: Add Jones Reagent (
) dropwise until a persistent orange color remains. -
Quench: Add Isopropanol to quench excess oxidant (solution turns green).
-
Workup: Filter through a Celite pad. Concentrate the filtrate. Dissolve residue in ether, wash with
and brine. -
Result: Quantitative yield of the ketone.
Protocol 3: Synthesis of 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane
Context: Biomimetic cyclization.
-
Oxymercuration: To a solution of undeca-1,10-dien-6-one (1 equiv) in THF/Water (1:1), add
(2.5 equiv). Stir for 4 hours. -
Reduction/Cyclization: Add
in NaOH solution to demercurate. -
Acid Catalysis: Treat the crude diol-ketone with catalytic p-Toluenesulfonic acid (pTSA) in benzene/toluene under reflux with a Dean-Stark trap.
-
Outcome: The molecule cyclizes to form the thermodynamic spiroketal mixture (E,E and E,Z isomers).
Quantitative Data Summary
| Property | Value / Description | Relevance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 168.28 g/mol | Precursor calculation |
| Boiling Point | 110–115 °C (10 mmHg) | Purification via distillation |
| Symmetry | Simplifies NMR analysis; enables TDS | |
| Diagnostic for terminal olefins | ||
| Diagnostic for secondary alcohol | ||
| Primary Hazard | Irritant; Flammable | Standard lab safety protocols |
References
-
Synthesis via Grignard: Perkins, M. V., et al. "Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi." Semantic Scholar, 2021.[6]
-
ADMET Polymerization: Watson, M. D., & Wagener, K. B. "Precision Ethylene/Vinyl Chloride Polymers via Condensation Polymerization." Macromolecules, 2000.[1]
-
Two-Directional Synthesis: O'Connell, K. M. G., et al. "Two-directional synthesis as a tool for diversity-oriented synthesis: Synthesis of alkaloid scaffolds." Beilstein Journal of Organic Chemistry, 2012.
-
Spiroketal Pheromones: Fletcher, M. T., & Kitching, W. "Chemistry of fruit flies. Nature of the glandular secretions." Chemical Reviews, 1995.
-
General Properties: PubChem Compound Summary for CID 11275239, Undeca-1,10-dien-6-ol.
Sources
- 1. WO2022173531A1 - Composés, compositions et leurs méthodes d'utilisation - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Undeca-1,10-dien-6-ol | C11H20O | CID 11275239 - PubChem [pubchem.ncbi.nlm.nih.gov]
